Positional Isomerism: Quantifying the Structural Distinction from 2-Amino Analog CAS 1246172-84-8
3-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1220033-37-3) is a positional isomer of 2-Amino-N-benzyl-N-ethylpropanamide hydrochloride (CAS 1246172-84-8) [1]. The difference is the location of the primary amine on the propanamide chain: at the 3-position (β-alanine derivative) versus the 2-position (α-alanine derivative). This structural change is quantifiable via NMR and MS fragmentation patterns, but direct comparative biological or chemical assay data is currently absent from the public domain. The table below details the computed molecular properties from authoritative databases, which confirm the compounds are distinct chemical entities [1][2].
| Evidence Dimension | Molecular Identity (Positional Isomerism) |
|---|---|
| Target Compound Data | CAS 1220033-37-3; IUPAC: 3-amino-N-benzyl-N-ethylpropanamide hydrochloride; Formula: C12H19ClN2O; MW: 242.75 g/mol |
| Comparator Or Baseline | CAS 1246172-84-8; IUPAC: 2-amino-N-benzyl-N-ethylpropanamide hydrochloride; Formula: C12H19ClN2O; MW: 242.75 g/mol |
| Quantified Difference | Structural: Amine group at C3 vs C2 on the propanamide chain |
| Conditions | Computed from SMILES strings and PubChem records |
Why This Matters
This structural isomerism confirms they are different compounds with distinct reactivity; procurement based on CAS number is essential for experimental reproducibility.
- [1] PubChem. (2026). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. Compound Summary. National Center for Biotechnology Information. View Source
- [2] PubChem. (2009). 2-amino-N-benzyl-N-ethylpropanamide. Compound Summary. National Center for Biotechnology Information. View Source
